2,6-Dimethylnaphthalene

Catalog No.
S566955
CAS No.
581-42-0
M.F
C12H12
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylnaphthalene

CAS Number

581-42-0

Product Name

2,6-Dimethylnaphthalene

IUPAC Name

2,6-dimethylnaphthalene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3

InChI Key

YGYNBBAUIYTWBF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C

Solubility

1.28e-05 M

Synonyms

2,6-dimethylnaphthalene, 2,6-dimethylnaphthalene ion (1-), 2,6-dimethylnaphthalene picrate

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C

Environmental Contaminant:

2,6-DMN is found naturally in some plants like Magnolia liliiflora and is also an environmental contaminant. Researchers study its presence in water bodies and soil to understand its persistence, degradation pathways, and potential ecological impact. Techniques like gas chromatography with flame-ionization detection are used for its identification and quantification in environmental samples. Source: Sigma-Aldrich:

Substrate for Enzyme Studies:

2,6-DMN serves as a valuable substrate in studies of specific enzymes, particularly cytochromes P450 (CYPs). These enzymes are involved in the metabolism of various xenobiotics, including PAHs. Researchers compare how different CYP isoforms, like CYP2E1 and CYP2A6, interact with 2,6-DMN, providing insights into their catalytic mechanisms and substrate specificities. This knowledge helps understand the potential detoxification or bioactivation pathways of various environmental contaminants. Source: National Institutes of Health: )

Biodegradation Studies:

Researchers investigate the biodegradation potential of 2,6-DMN by various microorganisms, particularly flavobacteria isolated from soil. These studies aim to understand the natural attenuation processes that can occur in the environment and identify potential candidates for bioremediation of PAH-contaminated sites. Studying the metabolic pathways of these microbes can also lead to the development of more efficient bioremediation strategies. Source: National Institutes of Health: )

2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₂. It is one of the ten isomers of dimethylnaphthalene, characterized by the presence of two methyl groups attached to the naphthalene structure at the 2 and 6 positions. This compound is a colorless liquid at room temperature, exhibiting a strong aromatic odor. It is insoluble in water but soluble in organic solvents, making it significant in various industrial applications .

  • Toxicity: Limited data exists on the specific toxicity of 2,6-DMN. However, PAHs in general can be harmful upon inhalation, ingestion, or skin contact.
  • Flammability: Flammable liquid with a flash point around 110 °C.
  • Environmental Impact: As an environmental contaminant, 2,6-DMN can be toxic to aquatic life [].

  • Oxidation: It can be oxidized to form 2,6-naphthalenedicarboxylic acid through liquid-phase oxidation using molecular oxygen. This reaction is catalyzed by heavy metals and is essential for producing high-performance polymers like poly(ethylene-2,6-naphthalene dicarboxylate) .
  • Ammoxidation: This process converts 2,6-dimethylnaphthalene into 2,6-dicyanonaphthalene, which can further be hydrogenated to yield bis(aminomethyl)naphthalene, a precursor for dyes .
  • Isomerization: 2,6-Dimethylnaphthalene can undergo isomerization to form other dimethylnaphthalene isomers, such as 1,5-dimethylnaphthalene .

Several methods exist for synthesizing 2,6-dimethylnaphthalene:

  • Alkenylation Process: This method involves reacting butadiene with ortho-xylene and sodium-potassium alloy to form an intermediate that is cyclized and subsequently dehydrogenated .
  • Zeolite Catalysis: Recent studies have explored using zeolite catalysts for the alkylation of naphthalene with crotonic acid to produce 2,6-dimethylnaphthalene .
  • Methylation of Naphthalene: Another approach involves methylating 2-methylnaphthalene with methanol using low-value C₁₀ aromatics as solvents .

The primary applications of 2,6-dimethylnaphthalene include:

  • Polymer Production: It serves as a precursor for synthesizing 2,6-naphthalenedicarboxylic acid, which is crucial for producing high-performance polymers like poly(ethylene naphthalate) .
  • Dye Manufacturing: The compound can be converted into intermediates for dye production through ammoxidation reactions .
  • Industrial Solvent: Due to its solubility in organic solvents, it finds use in various industrial applications.

Several compounds share structural similarities with 2,6-dimethylnaphthalene. Here are some notable examples:

Compound NameStructureKey Characteristics
1-MethylnaphthaleneC₁₁H₁₀Less dense than water; used as a solvent
1,5-DimethylnaphthaleneC₁₂H₁₂Isomer that can be formed through isomerization
2-MethylnaphthaleneC₁₁H₁₀Commonly used in organic synthesis
NaphthaleneC₁₀H₈Parent compound of dimethylnaphthalenes

Uniqueness of 2,6-Dimethylnaphthalene

What sets 2,6-dimethylnaphthalene apart from its analogs is its specific methyl substitution pattern that influences its chemical reactivity and physical properties. The unique arrangement allows it to serve effectively as a precursor for high-performance materials like poly(ethylene naphthalate), which offers superior thermal resistance compared to other common polymers such as polyethylene terephthalate .

XLogP3

4.3

Boiling Point

262.0 °C

LogP

4.31 (LogP)

Melting Point

112.0 °C

UNII

76U29QW3FM

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

96789-56-9
581-42-0

Wikipedia

2,6-dimethylnaphthalene

General Manufacturing Information

Naphthalene, 2,6-dimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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